Product packaging for Alnespirone(Cat. No.:CAS No. 138298-79-0)

Alnespirone

Cat. No.: B1665709
CAS No.: 138298-79-0
M. Wt: 442.6 g/mol
InChI Key: DLLULNTXJPATBC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification as a Serotonin (B10506) 5-HT1A Receptor Agonist

Alnespirone's primary pharmacological identity is that of a serotonin 5-HT1A receptor agonist. This classification is central to understanding its mechanism of action and its place within psychopharmacological research.

This compound (B145028) belongs to the azapirone chemical class. dbpedia.orgwikipedia.orgwikipedia.org Azapirones are a group of compounds recognized for their anxiolytic and antidepressant properties. wikipedia.orgnih.gov A key characteristic of many azapirones is their activity as partial or full agonists at 5-HT1A receptors. wikipedia.org While buspirone (B1668070) is a well-known member of this class, research has expanded to investigate other azapirones like this compound. wikipedia.orgwikiwand.com Unlike some other azapirones, this compound is not metabolized to 1-(2-pyrimidinyl)-piperazine, a metabolite with α2-adrenoceptor antagonist properties. nih.govcsic.es

Historical Context of this compound Research within Serotonergic System Modulation

The investigation of this compound is rooted in the broader scientific effort to understand and modulate the serotonin system for therapeutic benefit.

The development of 5-HT1A receptor agonists has been a significant focus in psychopharmacology. patsnap.com The journey began with the approval of buspirone in 1986 for generalized anxiety disorder. patsnap.com This spurred further research into other compounds targeting the 5-HT1A receptor, including gepirone, tandospirone, and flesinoxan. patsnap.com The exploration of full agonists like this compound represents a continued effort to refine the therapeutic potential of targeting this receptor. wikipedia.org

This compound has been evaluated in preclinical models of anxiety and depression. nih.govnih.gov Research using models such as the chronic mild stress test and the learned helplessness test in rats has suggested antidepressant-like effects. nih.govnih.gov Its anxiolytic-like properties have also been demonstrated in conflict procedures in rats. cnreagent.com These studies position this compound within the ongoing research paradigm that investigates 5-HT1A receptor agonism as a mechanism for treating anxiety and depressive disorders. ox.ac.ukpharmacologyeducation.org

Conceptual Frameworks for Serotonergic Neurotransmission in Behavioral Regulation

The serotonergic system plays a crucial role in regulating a wide array of physiological functions and behaviors, including mood, emotion, and cognition. nih.govresearchgate.net The diverse effects of serotonin are mediated by a variety of receptor subtypes, with the 5-HT1A receptor being the most widespread. wikipedia.org

Activation of 5-HT1A receptors, which are G protein-coupled receptors, generally leads to inhibitory effects on neuronal activity. patsnap.comwikipedia.orgpsychopharmacologyinstitute.com These receptors are found both on the cell bodies and dendrites of serotonin neurons (as autoreceptors) and on non-serotonergic neurons in various brain regions (as postsynaptic heteroreceptors). psychopharmacologyinstitute.comnih.gov The modulation of these different receptor populations is thought to underlie the therapeutic effects of 5-HT1A agonists in anxiety and depression. nih.gov The serotonergic system is believed to influence behavior by modulating the brain's response to aversive stimuli and by playing a role in response inhibition and cognitive flexibility. researchgate.net Dysregulation of the 5-HT1A receptor system has been implicated in the pathophysiology of psychiatric disorders like depression and anxiety. patsnap.comnih.gov

Detailed Research Findings

Below are tables summarizing key preclinical findings related to this compound.

Table 1: this compound's Effect on Extracellular 5-HT Levels in Rat Brain

Data sourced from a study examining the effects of systemic administration of this compound on in vivo 5-hydroxytryptamine (5-HT) release. csic.esnih.gov

Table 2: Comparative Effects of this compound and 8-OH-DPAT on Extracellular 5-HT

This table compares the effects of this compound and another 5-HT1A agonist, 8-OH-DPAT, on extracellular 5-HT levels. nih.gov

Role of 5-Hydroxytryptamine (5-HT) in Neural Circuits

5-Hydroxytryptamine (5-HT), commonly known as serotonin, is a crucial monoamine neurotransmitter in the central nervous system. nih.gov Neurons that synthesize and release 5-HT originate primarily in the raphe nuclei located in the brainstem. nih.govnih.gov From here, these neurons send extensive projections throughout the brain and spinal cord, innervating key areas such as the cerebral cortex, hippocampus, amygdala, basal ganglia, and hypothalamus. nih.gov

This widespread distribution allows 5-HT to modulate a vast array of physiological and cognitive processes, including emotion, mood, sleep, memory, and learning. nih.govnih.gov Communication within these neural circuits occurs at synapses, where 5-HT is released from a presynaptic neuron and binds to specific receptors on a postsynaptic neuron, thereby transmitting a signal. wikipedia.org

The effect of 5-HT—whether it is excitatory or inhibitory—is not determined by the neurotransmitter itself, but by the specific type of receptor it binds to on the target neuron. wikipedia.org The serotonin system is remarkably complex, with at least seven distinct families of receptors (designated 5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades. nih.govtaylorandfrancis.com The only exception is the 5-HT3 receptor, which is a ligand-gated ion channel. nih.gov This diversity of receptors allows for the fine-tuning of neuronal activity and behavior.

Theoretical Underpinnings of 5-HT1A Receptor Function

The 5-HT1A receptor is a well-characterized subtype of the serotonin receptor family. wikipedia.orgpsychopharmacologyinstitute.com It is a G protein-coupled receptor that, upon activation, couples to inhibitory G proteins (Gi/Go). nih.govwikipedia.org This coupling initiates a signaling cascade that primarily involves the inhibition of the enzyme adenylyl cyclase, which reduces the intracellular production of cyclic AMP (cAMP), and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govpsychopharmacologyinstitute.com The outflow of potassium ions through these channels leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. nih.govwikipedia.org

Functionally, 5-HT1A receptors are strategically located in two distinct populations within the brain, which underlies their dual role in regulating serotonergic neurotransmission. psychopharmacologyinstitute.comnih.gov

Presynaptic Autoreceptors: These are located on the cell bodies and dendrites of serotonin neurons themselves, within the raphe nuclei. psychopharmacologyinstitute.com When serotonin is released, it can bind to these autoreceptors, initiating an inhibitory feedback loop. nih.gov This activation reduces the firing rate of the serotonin neuron and consequently decreases the amount of serotonin released into the synapse, serving as a critical mechanism for self-regulation of the entire system. nih.govnih.gov

Postsynaptic Heteroreceptors: These receptors are found in high densities in various brain regions that receive serotonergic input, such as the hippocampus, amygdala, and frontal cortex. psychopharmacologyinstitute.comnih.gov These areas are heavily implicated in the control of mood, cognition, and emotion. psychopharmacologyinstitute.compharmacologyeducation.org Activation of these postsynaptic receptors by serotonin mediates the neurotransmitter's effects in these target circuits. patsnap.com The stimulation of postsynaptic 5-HT1A receptors is theorized to be a key mechanism behind the anxiolytic and antidepressant effects observed with certain pharmacological agents. taylorandfrancis.compharmacologyeducation.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N2O4 B1665709 Alnespirone CAS No. 138298-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLULNTXJPATBC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160560
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138298-79-0
Record name Alnespirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138298-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alnespirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138298790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNESPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E28BM822
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Receptor Binding and Pharmacological Profile of Alnespirone

5-HT1A Receptor Affinity and Selectivity

The interaction of Alnespirone (B145028) with the 5-HT1A receptor is characterized by high affinity and specificity. Affinity describes the strength of the binding between a ligand, such as this compound, and a receptor. Selectivity refers to the ligand's ability to bind preferentially to one type of receptor over others. Research indicates this compound is a selective agonist of 5-HT1A receptors. electronicsandbooks.com

The binding of a ligand to a receptor is governed by both kinetics (the rates of association and dissociation) and thermodynamics (the energy changes driving the interaction). rsc.orgnih.gov Kinetic specificity is related to the residence time of a drug at its target, while thermodynamic specificity involves the binding affinity, which is determined by the balance of enthalpy (heat changes from bond formation) and entropy (changes in disorder). researchgate.netunizar.es

The process involves an initial association of the ligand with the receptor, followed by potential conformational changes that lead to a stable complex. plos.org While the precise kinetic and thermodynamic parameters for this compound's binding to the 5-HT1A receptor are not detailed in the available literature, its high potency suggests a favorable thermodynamic profile and optimized kinetics for stable receptor interaction. rsc.org

Studies comparing this compound to other known 5-HT1A agonists reveal its potent and selective nature. While all azapirones, including buspirone (B1668070), ipsapirone (B1662301), and gepirone, are partial agonists at the 5-HT1A receptor, they differ in their affinity for other receptors. oup.comoup.com Tandospirone, for instance, is highly potent at the 5-HT1A receptor with a Ki value of 27 nM, and significantly less potent at dopamine (B1211576) and adrenergic receptors. oncotarget.com

This compound also shows high affinity for 5-HT1A receptors, while displaying only moderate affinity for dopamine D2 receptors in vitro. nih.gov Its profile is often compared to 8-OH-DPAT, a reference full 5-HT1A receptor agonist. nih.govnih.gov The anxiolytic effects of buspirone and ipsapirone are attributed to their activation of a striatal 5-HT1A heteroreceptor. nih.gov The potency of these compounds as inhibitors of tyrosine hydroxylation correlates with their affinity for the 5-HT1A receptor, but not the dopamine D2 receptor. nih.gov

Characterization of 5-HT1A Receptor Efficacy

Efficacy refers to the ability of a ligand to produce a biological response after binding to a receptor. This compound is characterized as a full agonist at certain populations of 5-HT1A receptors, meaning it can elicit a maximal response. nih.gov

The 5-HT1A receptor exists in different locations within the brain, primarily as presynaptic autoreceptors on serotonin (B10506) neurons in the raphe nuclei and as postsynaptic heteroreceptors in regions like the hippocampus and cortex. psychopharmacologyinstitute.comnih.gov Many 5-HT1A agonists exhibit different efficacy at these sites. Buspirone, for example, acts as a full agonist at presynaptic autoreceptors but only a partial agonist at postsynaptic receptors. psychopharmacologyinstitute.com

This compound, like the reference agonist 8-OH-DPAT, demonstrates full agonist properties, particularly at presynaptic 5-HT1A autoreceptors. nih.govcsic.es Activation of these autoreceptors inhibits the firing of serotonin neurons, leading to a dose-dependent reduction in extracellular 5-HT levels in various brain regions, including the frontal cortex and striatum. nih.gov Studies show that this compound's effect on reducing 5-HT release is more pronounced in brain areas innervated by the dorsal raphe nucleus. nih.govcsic.es This effect is preventable by the selective 5-HT1A antagonist WAY-100635, confirming the action is mediated by these receptors. nih.govnih.gov

The functional consequence of 5-HT1A receptor activation is often measured through cellular assays. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that link to inhibitory G-proteins (Gi/o). psychopharmacologyinstitute.commerckmillipore.com When an agonist activates the receptor, the Gi/o protein inhibits the enzyme adenylyl cyclase. merckmillipore.comnih.gov

Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial intracellular second messenger. nih.gov By inhibiting this enzyme, 5-HT1A agonists cause a decrease in intracellular cAMP levels. This inhibition of forskolin-stimulated adenylyl cyclase activity is a standard functional assay used to confirm the efficacy of 5-HT1A agonists like 8-OH-DPAT and buspirone. nih.govresearchgate.net As a potent 5-HT1A agonist, this compound is expected to exert its functional effects through this same pathway.

Interaction with Non-Serotonergic Receptor Systems

An important aspect of this compound's pharmacological profile is its high selectivity for the 5-HT1A receptor with minimal direct interaction with other receptor systems, notably the dopaminergic system. nih.gov

In vivo studies using electrophysiological and neurochemical methods have shown that this compound does not directly influence central dopamine systems. nih.gov Cumulative doses did not alter the spontaneous firing rate of dopamine neurons in the substantia nigra or the ventral tegmental area. nih.gov Furthermore, direct application of this compound into the dorsal striatum did not affect dopamine output. nih.gov

Dopamine Receptor Modulation (e.g., D1, D2)

This compound's interaction with the dopaminergic system, particularly the D1 and D2 receptors, has been a subject of scientific investigation. While primarily recognized for its high affinity for serotonin 5-HT1A receptors, this compound also exhibits a moderate affinity for dopamine D2 receptors in vitro. nih.gov However, in vivo studies suggest that this compound does not appear to interact directly with dopamine receptors. nih.gov Instead, its influence on the dopamine system seems to be a downstream effect of its primary action on 5-HT1A receptors.

Research using in vivo receptor binding techniques in mice has shown that this compound administration leads to complex changes in the availability of dopamine receptor binding sites. Specifically, treatment with this compound resulted in a decrease in the in vivo striatal specific binding of [3H]SCH 23390, a D1 receptor ligand. nih.gov In contrast, the same treatment caused an increase in the in vivo striatal specific binding of [3H]raclopride, a D2 receptor ligand. nih.gov These findings suggest that the stimulation of 5-HT1A receptors by this compound modulates the functioning of striatal D1 and D2 receptors in opposing directions. nih.gov

Further neurochemical analysis has shown that this compound does not significantly alter the turnover rate of dopamine, as measured by the HVA/dopamine ratio, at various doses. nih.gov Electrophysiological studies also support the lack of direct action, showing that this compound did not modify the spontaneous firing rate of dopamine neurons in either the substantia nigra or the ventral tegmental area. nih.gov An observed increase in dopamine turnover at very high doses was preventable by pretreatment with a selective 5-HT1A receptor antagonist, indicating the effect is mediated by 5-HT1A receptors. nih.gov

Interactive Table: Effect of this compound on Dopamine Receptor Ligand Binding in Mice

LigandReceptor TargetEffect of this compound Administration
[3H]SCH 23390Dopamine D1Decreased specific binding nih.gov
[3H]racloprideDopamine D2Increased specific binding nih.gov

Assessment of Cross-Reactivity with Other Neurotransmitter Receptors

The primary pharmacological target of this compound is the serotonin 5-HT1A receptor, for which it demonstrates very high affinity. nih.govcsic.es Studies using its tritiated form, [3H]this compound, have shown that it binds with a high affinity (Kd = 0.36 nM) to a single class of sites in rat hippocampal membranes. nih.gov The pharmacological characteristics and regional distribution of these binding sites in the rat brain and spinal cord align precisely with those of 5-HT1A receptors identified by the classic 5-HT1A agonist [3H]8-OH-DPAT. nih.gov this compound acts as a potent agonist at these 5-HT1A receptors. nih.gov

While its activity is predominantly centered on the 5-HT1A receptor, this compound exhibits some degree of cross-reactivity. As discussed previously, it has a moderate affinity for dopamine D2 receptors. nih.gov However, its influence on the dopaminergic system is largely considered indirect and a consequence of 5-HT1A receptor stimulation. nih.govnih.gov The effects of this compound, such as the reduction in 5-HT turnover, can be prevented by the selective 5-HT1A receptor antagonist WAY-100635, further cementing the primary role of the 5-HT1A receptor in its mechanism of action. nih.govnih.gov Unlike some other psychoactive agents, such as buspirone, whose sedative effects may be linked to D2 receptor blockade, this compound's profile is more selective for the 5-HT1A receptor. nih.gov

Physicochemical Influences on Receptor Binding

Effects of Temperature and pH on Ligand-Receptor Interactions

The binding of this compound to its target receptor is sensitive to physicochemical conditions such as temperature and pH. nih.gov Studies comparing the specific binding of [3H]this compound with another 5-HT1A agonist, [3H]8-OH-DPAT, revealed a differential sensitivity to these factors. nih.gov This suggests that although both ligands bind to the same receptor type, the nature of their interaction with the receptor protein is not identical. nih.gov The choice of incubation temperature can significantly alter the binding characteristics of ligands to their receptors, potentially affecting affinity and the interpretation of binding data. nih.gov For instance, in studies of other receptor systems like the β-adrenergic receptor, temperature changes have been shown to qualitatively and quantitatively alter the binding of both agonists and antagonists. nih.gov Similarly, the binding of [3H]this compound to 5-HT1A receptors is influenced by the pH of the assay environment. nih.gov

Preclinical Pharmacodynamics and Neurobiological Mechanisms

Modulation of Serotonergic Neurotransmission in Animal Models

Alnespirone (B145028) exerts a profound modulatory influence on the serotonin (B10506) system, primarily through its high affinity for 5-HT1A receptors. These receptors are strategically located in two key positions: as autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei and as heteroreceptors on postsynaptic neurons in various forebrain regions. psychopharmacologyinstitute.compsychopharmacologyinstitute.com this compound's agonism at these sites initiates a cascade of neurobiological events that collectively alter serotonergic tone.

The raphe nuclei, located in the brainstem, are the principal source of serotonin neurons that project throughout the brain. nih.gov The firing rate of these neurons is tightly regulated by somatodendritic 5-HT1A autoreceptors, which function as a "brake" or inhibitory feedback mechanism. mdpi.com Activation of these autoreceptors leads to hyperpolarization and a subsequent decrease in the neuron's firing rate.

In vivo microdialysis studies in animal models provide direct evidence of this compound's ability to regulate the concentration of serotonin in the extracellular space. Systemic administration of this compound has been shown to dose-dependently decrease extracellular 5-HT levels across multiple brain regions. csic.esnih.gov This effect is directly mediated by the 5-HT1A receptor, as pretreatment with the selective 5-HT1A antagonist, WAY-100635, prevents the this compound-induced reduction in 5-HT. nih.govnih.gov

The inhibitory effect of this compound on 5-HT release demonstrates clear regional selectivity within the raphe nuclei themselves. Microdialysis experiments have revealed that the decrease in extracellular 5-HT is more pronounced in the median raphe nucleus (MRN) compared to the dorsal raphe nucleus (DRN). csic.esnih.gov For instance, studies have shown that this compound can reduce 5-HT levels to approximately 30% of baseline in the MRN, while the reduction in the DRN is more moderate, at around 60% of baseline. nih.gov This suggests potential differences in the sensitivity or density of 5-HT1A autoreceptors between these two major serotonergic cell body regions.

The reduction in extracellular 5-HT initiated by this compound also varies significantly across different forebrain terminal fields. The most substantial decreases are observed in the striatum and the frontal cortex, where this compound can lower 5-HT levels to as low as 23% and 29% of baseline, respectively. csic.esnih.gov In contrast, the effect is less pronounced in hippocampal areas; both the dorsal and ventral hippocampus experience more moderate reductions in extracellular 5-HT, to approximately 65% of baseline levels. csic.esnih.gov This regional selectivity in forebrain areas is thought to be related to the differential innervation patterns from the dorsal and median raphe nuclei. csic.es

Brain RegionMaximal Reduction in Extracellular 5-HT (% of Baseline)Reference
Striatum~23% csic.esnih.gov
Frontal Cortex~29% csic.esnih.gov
Dorsal Hippocampus~65% nih.gov
Ventral Hippocampus~65% nih.gov
Median Raphe Nucleus~30% nih.gov
Dorsal Raphe Nucleus~60% nih.gov

Interestingly, chronic administration of this compound leads to an adaptive change in these autoreceptors. Prolonged stimulation results in their desensitization, a phenomenon that develops slowly over time. nih.gov Electrophysiological studies have shown that after 21 days of this compound treatment, the potency of 5-HT1A agonists to suppress serotonin neuron firing is significantly diminished, indicating a state of functional tolerance at the autoreceptor level. nih.gov This desensitization is a key adaptive mechanism in response to sustained agonist activity. nih.gov

Beyond its action on autoreceptors, this compound also acts on postsynaptic 5-HT1A heteroreceptors. nih.gov These receptors are located on non-serotonergic neurons in various brain regions that receive serotonergic input, including the hippocampus, cortex, and amygdala. nih.govnih.gov Activation of these heteroreceptors typically mediates an inhibitory, hyperpolarizing response in the postsynaptic neuron. nih.gov

The functional relevance of this compound's engagement with these postsynaptic receptors has been demonstrated in preclinical models. For example, this compound-induced hypothermia is considered a response mediated by postsynaptic 5-HT1A receptors. nih.gov The ability of a postsynaptic 5-HT1A antagonist to block this effect confirms that this compound is functionally active at these heteroreceptor sites. nih.gov This interaction with postsynaptic 5-HT1A heteroreceptors allows this compound to directly modulate the activity of other neurotransmitter systems, such as glutamatergic and GABAergic neurons, in key limbic and cortical circuits. nih.govnih.gov

Regulation of Extracellular 5-HT Levels via Microdialysis

Neurochemical Adaptations Following Chronic this compound Administration

Continuous stimulation of 5-HT1A receptors by agonists like this compound induces significant neuroadaptive changes in the brain. These adaptations are crucial for the expression of its long-term therapeutic effects.

Chronic administration of this compound leads to a progressive desensitization of somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus. Electrophysiological studies in rats have demonstrated that a 21-day treatment with this compound significantly reduces the potency of the 5-HT1A receptor agonist 8-OH-DPAT to inhibit the firing of these serotonergic neurons. nih.gov This effect was not observed after shorter treatment durations of 7 or 14 days, indicating that the desensitization of these autoreceptors is a selective but slowly developing phenomenon in response to their sustained stimulation. nih.gov This delayed adaptation is a common feature of drugs targeting the serotonergic system and is thought to be a key mechanism for the delayed onset of therapeutic action of some antidepressant and anxiolytic drugs. nih.govnih.gov

Despite the functional desensitization of 5-HT1A autoreceptors, studies have shown that chronic administration of this compound for up to 21 days does not alter the binding characteristics of 5-HT1A, 5-HT2A, or 5-HT3 receptors in various brain regions examined. nih.gov However, research on other chronic 5-HT1A agonist treatments suggests that long-term stimulation can lead to a decrease in the expression of the 5-HT1A receptor gene (mRNA) in the midbrain. nih.gov

The 5-HT1A receptor exerts its effects by coupling to inhibitory G-proteins (Gαi/o), which in turn modulate several intracellular signal transduction pathways. nih.govnih.gov The primary signaling mechanisms include:

Inhibition of Adenylyl Cyclase: Activation of postsynaptic 5-HT1A heteroreceptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. nih.govnih.gov While acute administration of this compound has been shown to inhibit forskolin-activated adenylyl cyclase in hippocampal tissue, the specific long-term adaptive changes in this pathway following chronic this compound remain to be fully elucidated. nih.gov

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: 5-HT1A receptor activation, particularly of autoreceptors in the dorsal raphe nucleus, leads to the opening of GIRK channels. nih.govwikipedia.org This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing rate. nih.govpsychiatrictimes.com

Modulation of MAP Kinase and Akt Pathways: The 5-HT1A receptor is also known to influence growth factor-associated signaling cascades, such as the extracellular signal-regulated kinase (ERK) and the Akt pathways, which are critical for neuroplasticity and cell survival. nih.gov The precise long-term consequences of this compound administration on these specific pathways require further investigation.

Mechanisms of Action in Preclinical Behavioral Models

This compound has been extensively studied in preclinical models of aggression, where it demonstrates a unique and selective profile of action.

The resident-intruder test is a standardized paradigm used to assess offensive and defensive aggression in rodents. nih.gov In this model, this compound has been shown to exert potent and selective anti-aggressive effects. nih.govnih.gov

Studies in wild-type rats have demonstrated that this compound effectively and dose-dependently decreases offensive aggressive behaviors in resident rats toward an intruder. nih.gov Notably, this suppression of aggression is highly selective. Unlike some other 5-HT1A receptor agonists, this compound's anti-aggressive effects are not accompanied by a reduction in social interest or general motor activity, indicating a superior profile of action. nih.gov Furthermore, this compound does not alter defensive behaviors in the intruder rats, highlighting its specific impact on offensive aggression. nih.gov

Table 1: Effect of this compound on Behavioral Parameters in the Resident-Intruder Test This table is based on data from a comparative pharmacological study. nih.govnih.gov

Behavioral CategoryEffect of this compoundSignificance
Offensive Behavior Dose-dependent decreaseHighly significant reduction in aggression.
Social Exploration Dose-dependent increaseIndicates a lack of sedative effects and maintained social interest.
Defensive Behavior No significant changeDemonstrates selectivity for offensive aggression.
General Motor Activity No significant changeConfirms the absence of non-specific motor impairment.
Attack Latency Dose-dependent increaseShows a delay in the initiation of aggressive acts.

The anti-aggressive actions of this compound are mediated through the stimulation of 5-HT1A receptors. nih.gov This has been conclusively demonstrated in studies using the selective 5-HT1A receptor antagonist, WAY-100635. Pre-treatment with WAY-100635, which is inactive on its own, completely prevents the anti-aggressive effects of this compound in the resident-intruder test. nih.gov This finding confirms that the modulation of aggressive behavior by this compound is dependent on its agonist activity at 5-HT1A receptors, with a likely primary role for the somatodendritic autoreceptors in the raphe nuclei. nih.govnih.gov

Table 2: Effect of WAY-100635 on this compound's Anti-Aggressive Properties This table summarizes the findings from an antagonist study. nih.gov

Treatment GroupEffect on Offensive AggressionConclusion
VehicleNo change from baselineVehicle has no intrinsic effect.
This compoundSignificant decreaseThis compound has potent anti-aggressive effects.
WAY-100635No change from baselineThe antagonist has no intrinsic effect on aggression at the dose used.
WAY-100635 + this compoundNo change from baseline (effect of this compound is blocked)The anti-aggressive effect of this compound is mediated by 5-HT1A receptors.

Anxiolytic-like Activity in Animal Models

This compound has demonstrated anxiolytic-like properties in established animal models of anxiety. electronicsandbooks.com In a modified Geller-Seifter conflict model in rats, this compound was shown to produce significant anxiolytic-like effects. nih.gov This model assesses a drug's potential to reduce anxiety by measuring the willingness of an animal to endure punishment (a mild electric shock) to receive a reward. This compound administration led to a significant increase in punished responding, which is indicative of an anxiolytic effect. nih.gov This effect was observed to be mediated by the 5-HT1A receptor, as the selective 5-HT1A receptor antagonist WAY-100635 completely blocked the anxiolytic-like activity of this compound. nih.gov

Table 1: Effects of this compound in the Geller-Seifter Conflict Test

Compound Effect on Punished Responding Effect on Unpunished Responding Antagonism by WAY-100635
This compound Significantly increased nih.gov Significantly reduced at 1mg/kg nih.gov Effect on punished responding completely antagonized nih.gov

| Buspirone (B1668070) | Significantly increased nih.gov | Significantly reduced nih.gov | Effect on punished responding completely antagonized nih.gov |

Exploration of Potential Antidepressant-like Effects in Rodent Behavioral Paradigms

The potential antidepressant-like properties of this compound have been investigated in multiple rodent models of depression. electronicsandbooks.com In the learned helplessness test in rats, a model where animals are exposed to uncontrollable stress leading to deficits in escape performance, this compound showed protective effects. nih.gov It significantly reduced the number of escape failures caused by the aversive situation, an effect comparable to that of other 5-HT1A receptor agonists like buspirone and ipsapirone (B1662301). nih.gov

Further evidence comes from the chronic mild stress (CMS) model, which induces a state analogous to anhedonia in rodents, measured by a decrease in consumption of a palatable sucrose (B13894) solution. electronicsandbooks.com Chronic treatment with this compound gradually and dose-dependently reversed the CMS-induced deficit in sucrose consumption. electronicsandbooks.com The efficacy and onset of action of this compound in this model were comparable to those of the classic antidepressant imipramine. electronicsandbooks.com

Table 2: Effect of this compound in the Learned Helplessness Test in Rats

Treatment Group Mean Escape Failures (± SEM)
Control Rats 9 ± 2 nih.gov
Helpless Controls > 20 (Implicit)
This compound (5 mg/kg/day) 13 ± 2 nih.gov
This compound (10 mg/kg/day) 10 ± 3 nih.gov

Comparative Pharmacological Studies with Related 5-HT1A Agonists

Differentiation of Behavioral Profiles

While this compound shares the 5-HT1A agonist classification with compounds like buspirone, their behavioral profiles exhibit notable differences. In the Geller-Seifter conflict test, although both this compound and buspirone produced anxiolytic-like effects, a key distinction emerged. nih.gov The ability of buspirone to reduce rates of unpunished responding was not blocked by the 5-HT1A antagonist WAY-100635, suggesting this particular effect is likely mediated by a different mechanism, possibly dopamine (B1211576) D2 receptor blockade. nih.gov

Analysis of Receptor Specificity and Mechanism of Action Nuances

The differing behavioral profiles between this compound and other azapirones like buspirone can be attributed to nuances in their receptor specificity and metabolism. A critical distinction is that this compound is not metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP). electronicsandbooks.comnih.gov This metabolite, common to buspirone, acts as an antagonist at α2-adrenoceptors. electronicsandbooks.comnih.gov Consequently, this compound is devoid of the significant α2-adrenoceptor antagonist properties that characterize buspirone's in vivo profile. nih.gov Furthermore, while buspirone's sedative effects have been linked to dopamine D2 receptor blockade, studies indicate that this compound, much like 8-OH-DPAT, does not appear to interact directly with dopamine receptors in vivo. nih.govnih.gov

Table 3: Comparative Effects of this compound and 8-OH-DPAT on Extracellular 5-HT

Brain Region This compound (% of Baseline) 8-OH-DPAT (% of Baseline)
Striatum ~23% (maximal reduction) nih.gov ~32% (at 0.1 mg/kg) nih.gov
Frontal Cortex ~29% (maximal reduction) nih.gov Not specified
Dorsal Hippocampus ~65% nih.gov ~69% (at 0.1 mg/kg) nih.gov
Median Raphe Nucleus ~30% nih.gov Slightly greater reduction than in DRN nih.gov

| Dorsal Raphe Nucleus | ~60% nih.gov | Slightly less reduction than in MRN nih.gov |

Structure Activity Relationship Sar Studies of Alnespirone and Analogs

Impact of Molecular Architecture on 5-HT1A Receptor Binding

Alnespirone's high affinity for the 5-HT1A receptor is a direct consequence of its specific molecular architecture. The molecule is comprised of three key pharmacophoric elements: a methoxy-chroman group, a butyl-N-propylamino linker, and a terminal 8-azaspiro[4.5]decane-7,9-dione moiety. The precise spatial arrangement and electronic properties of these components are critical for optimal receptor binding.

Conformation and Stereochemistry Requirements for Activity

The biological activity of This compound (B145028) is highly dependent on its stereochemistry. The compound possesses a chiral center at the 3-position of the chroman ring, and it has been established that the (S)-enantiomer is the active form, exhibiting high affinity for the 5-HT1A receptor. researchgate.net In contrast, the (R)-enantiomer displays significantly lower affinity. This stereoselectivity highlights the importance of a specific three-dimensional orientation of the chroman moiety within the receptor's binding pocket for effective interaction. Conformational analyses of related 5-HT1A ligands suggest that a particular spatial relationship between the aromatic ring, the basic nitrogen atom, and other functional groups is crucial for high-affinity binding.

Role of Key Pharmacophoric Elements (e.g., Chroman Ring, Piperazine (B1678402) Moiety, Linker Chain)

Chroman Ring: The 5-methoxy-chroman portion of this compound plays a pivotal role in its high affinity for the 5-HT1A receptor. This group is believed to interact with a specific hydrophobic pocket within the receptor. The methoxy (B1213986) group, in particular, is a common feature in many high-affinity 5-HT1A ligands, suggesting it forms a key interaction, possibly through hydrogen bonding or favorable electronic interactions. SAR studies on related chroman derivatives have shown that modifications to this ring system, such as altering the substitution pattern or replacing the chroman with other bicyclic systems, can significantly impact binding affinity. doi.org

Correlation Between Structure and Functional Efficacy

The structural features of this compound and its analogs not only determine their binding affinity but also their functional efficacy—that is, whether they act as full agonists, partial agonists, or antagonists at the 5-HT1A receptor.

Quantitative Structure-Activity Relationships (QSAR) for 5-HT1A Agonism

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in understanding the structural requirements for 5-HT1A agonism. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. For 5-HT1A ligands, QSAR studies have highlighted the importance of features such as molecular shape, hydrophobicity, and the distribution of electrostatic potential. nih.govnih.govmdpi.com

While specific QSAR models for a large series of this compound analogs are not extensively published, general models for chroman-based and spiro-dione containing 5-HT1A ligands are applicable. These models often incorporate descriptors for the volume and electronic properties of the aromatic region (the chroman ring), the pKa of the basic nitrogen, and the size and lipophilicity of the terminal cyclic system. Such models can predict the binding affinity and, in some cases, the functional activity of novel analogs, thereby guiding the design of new compounds with desired pharmacological profiles. nih.gov

Rationalizing Differential Efficacy Based on Structural Variations

The functional outcome of a ligand binding to the 5-HT1A receptor can range from full agonism, as seen with compounds like 8-OH-DPAT, to partial agonism, characteristic of buspirone (B1668070) and this compound, and even antagonism. These differences in efficacy can often be rationalized by subtle structural variations that affect how the ligand stabilizes different conformational states of the receptor.

For instance, this compound's profile as a potent agonist is demonstrated by its ability to inhibit forskolin-stimulated adenylate cyclase and reduce 5-HT turnover in the brain. csic.es However, it is considered a partial agonist in some systems when compared to the full agonist 8-OH-DPAT. This partial agonism may be attributed to the specific interactions of the entire molecule, including the bulky spiro-dione moiety, which may not induce the same maximal conformational change in the receptor as the smaller, more flexible 8-OH-DPAT. The nature of the linker and the N-alkyl substituent are also known to influence efficacy. For example, in other series of 5-HT1A ligands, seemingly minor changes to these groups can shift a compound from being an agonist to an antagonist.

The following table presents binding affinity and functional data for this compound and related compounds, illustrating the structure-activity relationships.

Compound5-HT1A Binding Affinity (Ki, nM)Functional Activity (ID50, mg/kg)Notes
This compound ~0.36 (Kd) nih.gov1.24 (antiaggressive effect) nih.govPotent and selective partial agonist.
8-OH-DPAT ~10.074 (antiaggressive effect) nih.govPrototypical full agonist.
Buspirone ~100.72 (antiaggressive effect) nih.govPartial agonist with a different terminal group.
Ipsapirone (B1662301) ~2-101.08 (antiaggressive effect) nih.govPartial agonist with a pyrimidinylpiperazine moiety.

Structural Determinants of Receptor Selectivity

A key attribute of this compound is its high selectivity for the 5-HT1A receptor over other receptor types, particularly dopamine (B1211576) and adrenergic receptors. This selectivity is a crucial factor in its pharmacological profile.

Studies comparing this compound with less selective compounds like buspirone have provided insights into the structural determinants of this selectivity. Buspirone, for example, has a metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which possesses significant α2-adrenoceptor antagonist properties. This compound is not metabolized to 1-PP and, consequently, is devoid of these α2-adrenergic effects. csic.esnih.gov This indicates that the terminal 8-azaspiro[4.5]decane-7,9-dione moiety of this compound, unlike the arylpiperazine part of many other 5-HT1A ligands, does not confer significant affinity for adrenergic receptors.

Furthermore, this compound shows a weak interaction with dopamine D2 receptors compared to some other anxiolytics. nih.govnih.gov The combination of the specific methoxy-chroman head and the spiro-dione tail appears to be optimized for the topology of the 5-HT1A binding site, while fitting poorly into the binding sites of other receptors. For instance, SAR studies on related spiro-dione derivatives have shown that substitutions on the arylpiperazine ring (a common feature in many 5-HT1A ligands but absent in this compound's core structure) are critical for affinity at α1-adrenergic receptors. nih.gov The absence of such a feature in this compound likely contributes to its selectivity.

The following table provides a comparative overview of the binding affinities of this compound and related compounds at different receptors, highlighting its selectivity.

Compound5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)α2 Ki (nM)
This compound ~0.36 (Kd)>1000>1000>1000
Buspirone ~10~500~50>1000 (metabolite has high affinity)
8-OH-DPAT ~1~3000>1000>1000

Modifications Affecting 5-HT1A vs. Other Receptor Affinities

SAR studies on azapirone analogs reveal critical structural elements that modulate this receptor selectivity:

The Arylpiperazine Moiety: This core component is a common feature in many 5-HT1A ligands. The nature and position of substituents on the aryl ring significantly influence affinity and selectivity.

The Flexible Linker: The length and composition of the alkyl chain connecting the piperazine ring to the terminal imide group are vital. Variations in this linker can alter the molecule's conformation and how it fits into the receptor's binding pocket.

The Terminal Moiety: For this compound and its analogs (like buspirone and tandospirone), this is typically a cyclic imide group.

Research on related compound classes, such as phenylpiperazine derivatives, provides further insight into SAR. For instance, studies on phenylpiperazine-hydantoin derivatives have shown that specific modifications can shift the affinity between serotonin (B10506) receptor subtypes. The introduction of a hydroxyl group into the linker part of the molecule was found to decrease affinity for the 5-HT1A receptor more significantly than for the 5-HT7 receptor. mdpi.com This suggests that the 5-HT1A receptor's binding pocket is particularly sensitive to steric and electronic changes in this region of the ligand.

While this compound itself demonstrates high selectivity for the 5-HT1A receptor, its parent compound, buspirone, has a more complex profile with notable D2 receptor affinity. nih.govnih.govcsic.es This difference highlights how subtle structural modifications can fine-tune the selectivity between the serotonergic and dopaminergic systems. Compounds with dual D2 and 5-HT1A receptor activity have been investigated for conditions like schizophrenia and Parkinson's disease. researchgate.net

Strategies for Enhancing Receptor Subtype Specificity

Achieving high selectivity for the 5-HT1A receptor is a primary goal in designing novel anxiolytic and antidepressant agents to minimize off-target effects. Several strategies are employed to enhance this specificity:

Targeted Structural Modification: Based on SAR data, chemists systematically alter the three main components of the azapirone scaffold. By synthesizing and testing a library of analogs, researchers can identify modifications that favor 5-HT1A binding over other receptors. For example, creating compounds that are "purely" active at D2 and 5-HT1A receptors is considered highly desirable to validate therapeutic approaches without the confounding effects of polypharmacology. researchgate.net

Exploiting Receptor Heterodimerization: Evidence indicates that 5-HT1A and D2 receptors can form heterodimers—complexes of the two different receptors. nih.gov These heterodimers can have unique pharmacological properties distinct from the individual receptors. Designing ligands that specifically target or modulate these D2-5-HT1A heteromers presents a novel strategy for achieving a more refined pharmacological effect, potentially enhancing therapeutic outcomes in disorders like schizophrenia. nih.gov

Biased Agonism: This advanced strategy involves developing "functionally selective agonists." Such compounds bind to the 5-HT1A receptor but selectively activate only the specific intracellular signaling pathways responsible for the desired therapeutic effects, while avoiding pathways that lead to unwanted side effects. psychopharmacologyinstitute.com This approach offers a sophisticated way to improve the therapeutic window of 5-HT1A receptor-targeting drugs.

In Silico Approaches to SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the interactions between ligands and their receptor targets at a molecular level.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking simulations into homology models of the 5-HT1A receptor provide critical insights into the specific interactions that govern binding affinity.

These models reveal that for many ligands, the arylpiperazine moiety is typically buried deep within the receptor's binding pocket. mdpi.com Key interactions often involve specific amino acid residues:

Aspartic Acid (D3.32): This residue frequently forms a crucial ionic bond or hydrogen bond with the protonated nitrogen atom of the ligand's piperazine ring. This interaction is a common anchor point for many aminergic G-protein coupled receptor (GPCR) ligands. mdpi.com

Tyrosine (Y7.42) and Serine/Threonine residues: These amino acids can form hydrogen bonds with various parts of the ligand, helping to stabilize the binding pose. mdpi.com

Aromatic Residues (e.g., Tryptophan, Phenylalanine): These can engage in pi-pi stacking or hydrophobic interactions with the aromatic rings of the ligand.

Computational Methods for Predicting Biological Activity

Beyond single-pose docking, a range of computational methods are used to build predictive models of biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Machine Learning Models: More advanced techniques, such as Support Vector Machines (SVM), are used to develop classification models. For instance, a computational procedure was developed to identify ligands with selectivity for the 5-HT7 receptor over the 5-HT1A receptor. researchgate.net This method used SVM models trained on data from both molecular fingerprints (which describe the 2D structure) and structural interaction fingerprints (SIFt), which encode the 3D ligand-protein interactions from docking in a binary string. researchgate.net Such models can classify compounds into categories such as "selective," "non-selective," or "inactive," providing a powerful tool for virtual screening and lead optimization. researchgate.net

These in silico approaches accelerate the drug discovery process by allowing researchers to screen vast virtual libraries of compounds and focus laboratory resources on the most promising candidates, ultimately refining the search for new and improved therapeutic agents based on the this compound scaffold.

Advanced Methodologies and Future Research Directions

Neuroimaging Techniques in Preclinical Research

Neuroimaging provides a powerful means to visualize and quantify drug-receptor interactions within the living brain, offering insights that bridge molecular pharmacology with systems-level neuroscience.

Autoradiography has been a cornerstone technique for mapping the distribution of receptors in the brain. Studies utilizing a tritiated form of alnespirone (B145028) ([³H]this compound) have been instrumental in confirming its binding profile. Research demonstrated that [³H]this compound binds with a high affinity to a single class of sites in rat hippocampal membranes. nih.gov The regional distribution of these binding sites, as revealed by autoradiography, perfectly matched the known distribution of 5-HT1A receptors labeled by the classic agonist radioligand, [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT). nih.gov This confirmed that this compound is a highly specific ligand for the 5-HT1A receptor.

These studies found dense labeling in key regions of the limbic system, including the hippocampus, septum, and parts of the amygdala, as well as in the dorsal raphe nucleus, which is consistent with the established distribution of 5-HT1A receptors. nih.govnih.gov Interestingly, despite the similar binding distribution, research noted that the specific binding of [³H]this compound and [³H]8-OH-DPAT showed different sensitivities to factors like temperature and pH. nih.gov This suggests that while they bind to the same receptor, they may recognize it in a slightly different manner, potentially stabilizing different conformational states of the receptor. nih.gov

Interactive Table 1: Comparative Binding Properties of 5-HT1A Radioligands Click on the headers to sort the data.

Radioligand Target Receptor Binding Affinity (Kd) Key Finding Reference
[³H]this compound 5-HT1A 0.36 nM Distribution matches that of 5-HT1A receptors labeled by [³H]8-OH-DPAT. nih.gov

While autoradiography provides high-resolution ex vivo data, Positron Emission Tomography (PET) allows for the in vivo quantification of receptor occupancy and function in the living brain. nih.gov The development of specific PET radiotracers for the 5-HT1A receptor, such as [¹¹C]WAY-100635 and [¹⁸F]MPPF, has been a significant advance in clinical and preclinical research. nih.govnih.gov This technology enables the measurement of how much of a target receptor is engaged or "occupied" by a drug at therapeutic concentrations.

For this compound, PET imaging represents a powerful, yet untapped, research avenue. A preclinical PET study could be designed to measure the 5-HT1A receptor occupancy of this compound. This would typically involve:

Establishing a baseline scan using a 5-HT1A PET radioligand.

Administering this compound.

Performing a second PET scan to measure the displacement of the radioligand.

The reduction in the radioligand's binding potential would directly correlate with the percentage of 5-HT1A receptors occupied by this compound. Such studies could provide crucial information on the relationship between plasma concentration of this compound and its target engagement in the brain, helping to validate its mechanism of action in a dynamic, living system. nih.govclinpgx.org Furthermore, using agonist PET radiotracers like [¹⁸F]F13640 could potentially offer insights into the functional consequences of receptor binding, distinguishing between simple occupancy and receptor activation. researchgate.net

Genetic and Optogenetic Approaches to Receptor Function

Genetically modified animal models, particularly 5-HT1A receptor knockout mice, have been fundamental in confirming the role of this receptor in anxiety and mood regulation. nih.gov These mice, which lack the gene for the 5-HT1A receptor, consistently display an anxiety-like phenotype, characterized by reduced exploration of open spaces and increased fear-related behaviors. nih.govresearchgate.net

Studying the effects of this compound in these models would be a definitive test of its mechanism of action. It is hypothesized that the anxiolytic-like and antidepressant-like effects of this compound observed in wild-type animals would be completely absent in 5-HT1A knockout mice. nih.gov This would provide conclusive evidence that its therapeutic-like actions are mediated exclusively through this receptor. Furthermore, studying the compound in models with cell-type-specific or region-specific knockouts could help to dissect the relative contributions of presynaptic autoreceptors versus postsynaptic heteroreceptors to its behavioral profile. nih.govnih.gov

Interactive Table 2: Selected Behavioral Phenotypes in 5-HT1A Knockout Mice Click on the headers to sort the data.

Behavioral Test Observed Phenotype in Knockout Mice Implication Reference
Elevated Plus Maze Increased fear of open arms Heightened anxiety nih.govresearchgate.net
Open Field Test Decreased exploratory activity Heightened anxiety/neophobia nih.govresearchgate.net

Optogenetics is a revolutionary technique that allows researchers to control the activity of specific neurons or receptor pathways using light. nii.ac.jp By introducing light-sensitive proteins (opsins) into target cells, one can precisely activate or inhibit 5-HT1A receptor-expressing neurons in specific brain regions and at specific times. researchgate.net

This methodology could be applied to this compound research to answer highly specific questions. For instance, researchers could compare the behavioral effects of this compound with the effects of direct optogenetic stimulation of 5-HT1A receptors in the hippocampus or amygdala. researchgate.net If this compound's effects are mimicked by direct, localized receptor activation, it would strongly support the role of that specific neural pathway in the drug's mechanism. This approach allows for the dissection of neural circuits with a level of temporal and spatial precision that is not possible with systemic drug administration alone, helping to bridge the gap between receptor binding and complex behaviors. nii.ac.jp

Unexplored Preclinical Research Avenues

Despite a solid foundation of preclinical work, several promising areas of research for this compound remain to be explored.

Investigation of Biased Agonism: The observation that this compound and 8-OH-DPAT bind to the 5-HT1A receptor in a slightly different manner suggests they may stabilize different receptor conformations. nih.gov This opens the possibility of "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). Future research should investigate whether this compound exhibits such a bias, as this could explain its specific behavioral profile and potentially offer advantages over other 5-HT1A agonists. psychopharmacologyinstitute.com

Circuit-Level Electrophysiology: While microdialysis studies have shown that this compound reduces serotonin (B10506) release in a region-dependent manner, the precise impact on the firing patterns of downstream circuits is not fully understood. csic.esnih.gov Combining this compound administration with in-vivo multi-electrode recordings or fiber photometry in awake, behaving animals could reveal how it modulates neural circuit dynamics in real-time during anxiety-related tasks.

Development of a Dedicated PET Radiotracer: Creating a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound) for PET imaging would be a major advancement. This would allow for direct, non-invasive measurement of its brain kinetics, binding patterns, and receptor occupancy in living subjects, providing invaluable translational data.

Exploring Neurogenesis and Neuroprotection: 5-HT1A receptor activation is known to play a role in adult neurogenesis and can have neuroprotective effects. nih.gov Future preclinical studies could investigate whether chronic administration of this compound promotes the birth of new neurons in the hippocampus or protects against neuronal damage in models of stress or neurodegeneration, potentially uncovering additional therapeutic applications.

Investigation of this compound's Effects on Neural Plasticity and Synaptogenesis

The concept of neural plasticity, which encompasses the brain's ability to adapt its structure and function in response to environmental stimuli and injury, is a cornerstone of modern neuroscience. jneuropsychiatry.org This adaptability is fundamental to learning, memory, and recovery from brain injury. A key process within neural plasticity is synaptogenesis, the formation of new synapses, which is particularly active during development but continues throughout life. plos.org Research has shown that modulating neurotransmitter systems can significantly impact these processes. For instance, studies have demonstrated that anesthetics that either enhance GABAergic inhibition or block NMDA receptors can rapidly promote an increase in dendritic spine density in the developing brains of rodents, a process indicative of synaptogenesis. plos.org Furthermore, the NMDA receptor antagonist ketamine has been shown to rapidly activate the mTOR pathway, leading to an increase in the number and function of new spine synapses in the prefrontal cortex. nih.gov

While direct studies on the effects of this compound on synaptogenesis are not extensively documented, its mechanism as a potent 5-HT1A receptor agonist suggests a potential role in modulating neural plasticity. jneuropsychiatry.org The serotonergic system is known to influence neuroplastic processes, and compounds that act on this system are of significant interest. The exploration of this compound's impact on neural plasticity and the formation of new synaptic connections represents a compelling avenue for future research. Such investigations would be crucial in understanding its full therapeutic potential beyond its current applications.

Role of 5-HT1A Heteroreceptors in Developmental Neurobiology

Serotonin 5-HT1A receptors are categorized into two main populations: autoreceptors, located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei, and heteroreceptors, which are found postsynaptically in various brain regions that receive serotonergic input, such as the hippocampus, cortex, and amygdala. nih.govnih.gov These heteroreceptors play a critical role in mediating the effects of serotonin on mood, anxiety, and cognition. nih.gov

There is growing evidence for the distinct roles of these receptor populations during neurodevelopment. nih.gov It is well-established that 5-HT1A receptors are crucial for the normal development of anxiety-like behaviors. nih.gov While much of the focus has been on autoreceptors, emerging research highlights the importance of 5-HT1A heteroreceptors in developmental processes. For instance, one study found that the suppression of these heteroreceptors during development in animal models led to increased behavioral despair in adulthood, a phenotype that was not observed when the suppression occurred in adulthood. nih.gov This suggests that 5-HT1A heteroreceptors are involved in establishing the neural circuits that underlie stress responses. nih.gov

This compound, as a selective 5-HT1A receptor agonist, has been shown to dose-dependently reduce extracellular 5-HT in various brain regions, including the frontal cortex and hippocampus, which are rich in 5-HT1A heteroreceptors. nih.govcapes.gov.br Although direct research into this compound's effects on developmental neurobiology via 5-HT1A heteroreceptors is limited, its known mechanism of action provides a strong rationale for such investigations. Future studies could explore how this compound might influence the development of neural circuits by acting on these crucial heteroreceptors, potentially impacting mood and anxiety regulation later in life.

Potential for this compound to Modulate Other Neurotransmitter Systems Beyond Serotonin and Dopamine (B1211576)

The primary pharmacological action of this compound is as a selective agonist of 5-HT1A receptors. nih.gov Its influence on the dopaminergic system appears to be indirect, mediated through its effects on serotonin pathways. nih.gov However, the intricate and interconnected nature of neurotransmitter systems in the brain raises the possibility that this compound could modulate other key neurotransmitters, such as gamma-aminobutyric acid (GABA), glutamate, and acetylcholine.

The serotonergic system is known to interact with these other neurotransmitter systems. For example, 5-HT1A heteroreceptors are involved in the modulation of other neurotransmission systems, including dopamine cell firing and release. nih.gov Cholinergic signaling, in turn, alters neuronal excitability and can influence the release of several neurotransmitters, including serotonin. nih.gov Similarly, GABAergic and glutamatergic systems are in a delicate balance that can be influenced by serotonergic activity. nih.govnih.gov For instance, GABAergic transmission plays a pivotal role in brain development and function, and its alteration has been implicated in several neurodevelopmental disorders. nih.gov Glutamatergic neurotransmission is also modulated by dopamine, and dysregulation in both systems is a feature of several neurological and psychiatric conditions. nih.gov

While direct evidence of this compound's impact on GABAergic, glutamatergic, or cholinergic systems is not yet established, its potent action on the serotonergic system suggests that indirect modulatory effects are plausible. Future research should aim to investigate these potential interactions to gain a more comprehensive understanding of this compound's full pharmacological profile.

Identification of Novel Therapeutic Targets

Leveraging this compound's Mechanism of Action for New Indications

The well-defined mechanism of this compound as a 5-HT1A receptor agonist opens up possibilities for its use in a broader range of therapeutic areas beyond its initial focus. The azapirone class of drugs, to which this compound belongs, has been explored for various conditions. For instance, there is interest in their potential utility in treating panic disorder. nih.gov A network meta-analysis of pharmacological treatments for panic disorder has included azapirones like this compound as a class of drugs warranting further investigation. nih.gov

Furthermore, the role of 5-HT1A receptor agonists as an adjunctive therapy in schizophrenia is an active area of research. patsnap.com Some atypical antipsychotics already incorporate 5-HT1A partial agonism in their mechanism of action. jneuropsychiatry.orgnih.gov The rationale is that modulating the serotonergic system via 5-HT1A receptors could help address some of the negative symptoms and cognitive deficits associated with schizophrenia, which are often not adequately managed by traditional antipsychotics that primarily target dopamine D2 receptors. nih.govwebmd.com Given that this compound is a potent 5-HT1A agonist, its potential as an add-on therapy in schizophrenia to improve patient outcomes is a promising area for clinical investigation. nih.gov

Potential New Indications for 5-HT1A Agonists

IndicationRationaleSupporting Evidence
Panic Disorder Anxiolytic properties mediated by 5-HT1A receptor agonism.Inclusion of azapirones in meta-analyses for panic disorder treatment. nih.govnih.govthecarlatreport.commedscape.comyork.ac.uk
Adjunctive therapy for Schizophrenia Modulation of serotonergic system to address negative and cognitive symptoms.Use of 5-HT1A partial agonists in conjunction with antipsychotics; some atypical antipsychotics have intrinsic 5-HT1A activity. patsnap.comnih.govwebmd.compatsnap.comfda.gov
Neurodegenerative Diseases Potential for neuroprotective effects.5-HT1A receptor agonists have been studied for potential neuroprotective activity. patsnap.com

Exploration of Unconventional GPCR Targets Modulated by this compound or its Derivatives

G protein-coupled receptors (GPCRs) represent a vast and diverse family of drug targets. mdpi.comnih.gov While many approved drugs target a relatively small number of well-characterized GPCRs, there is a large number of "orphan" and understudied GPCRs with untapped therapeutic potential. nih.govplos.org The exploration of these unconventional targets is a burgeoning field in drug discovery, with the potential to yield novel treatments for a wide array of diseases. nih.gov

Research into the binding profile of this compound has primarily focused on its high affinity and selectivity for the 5-HT1A receptor. nih.gov There is currently a lack of published evidence to suggest that this compound or its derivatives interact with unconventional GPCRs. However, the broader trend in pharmacology is to screen existing compounds against a wider range of targets to identify unexpected activities. This approach, known as drug repositioning, can accelerate the development of new therapies. Future research could involve screening this compound and its analogues against a panel of unconventional GPCRs to determine if they possess any off-target activities that could be therapeutically relevant. Such studies could uncover novel mechanisms of action and expand the potential applications of this class of compounds.

Development of Next-Generation 5-HT1A Receptor Ligands

The development of new ligands for the 5-HT1A receptor continues to evolve, with a focus on achieving greater therapeutic efficacy and fewer side effects. A key area of innovation is the concept of "biased agonism" or "functional selectivity." jneuropsychiatry.orgnih.govpsychopharmacologyinstitute.com Biased agonists are compounds that, upon binding to a receptor, preferentially activate certain intracellular signaling pathways over others. nih.gov In the context of the 5-HT1A receptor, this could mean developing ligands that selectively activate postsynaptic heteroreceptors, which are thought to mediate therapeutic effects, while having less of an effect on presynaptic autoreceptors, which can limit the initial efficacy of treatment. jneuropsychiatry.orgnih.gov

Examples of such next-generation compounds include F15599, which shows a preference for activating 5-HT1A heteroreceptors in the frontal cortex, and NLX-112 (also known as befiradol (B1667908) or F13640), which appears to more potently activate 5-HT1A autoreceptors. nih.govnih.gov These compounds represent a significant step forward from less selective, partial agonists. nih.gov The development of such biased agonists holds the promise of creating more targeted and effective treatments for a range of CNS disorders, including depression and Parkinson's disease. nih.gov Another approach in the development of next-generation ligands is the creation of multitarget compounds that combine 5-HT1A receptor activity with effects on other receptors or transporters, which may offer a more comprehensive treatment for complex psychiatric disorders. montclair.edumontclair.edu

Examples of Next-Generation 5-HT1A Receptor Ligands

CompoundClassKey FeaturePotential Application
F15599 (NLX-101) Biased AgonistPreferential activation of postsynaptic 5-HT1A heteroreceptors. nih.govnih.govDepression, Respiratory control. nih.gov
NLX-112 (Befiradol, F13640) Biased AgonistProminent activation of 5-HT1A autoreceptors. nih.govParkinson's disease. nih.gov
Gepirone Selective 5-HT1A AgonistFirst and only selective 5-HT1A receptor agonist approved for major depressive disorder. psychiatrictimes.comMajor Depressive Disorder. psychiatrictimes.com
Vilazodone Multitarget CompoundCombined 5-HT1A partial agonism and serotonin reuptake inhibition. montclair.eduDepression. montclair.edu
Vortioxetine Multitarget CompoundModulates multiple serotonin receptors, including 5-HT1A agonism, and inhibits the serotonin transporter. montclair.eduDepression, Cognitive dysfunction. montclair.edumontclair.edu

Designing Biased Agonists for Enhanced Specificity and Desired Outcomes

The development of biased agonists for the serotonin 5-HT1A receptor represents a sophisticated approach to drug design, aiming to preferentially activate specific intracellular signaling pathways to enhance therapeutic efficacy while minimizing side effects. researchgate.netnih.gov This concept, also known as functional selectivity, moves beyond the traditional view of agonists as simple "on" switches for a receptor. Instead, it recognizes that a single receptor can trigger multiple downstream signaling cascades, and that different ligands can stabilize distinct receptor conformations, thereby selectively engaging one pathway over another. nih.govnih.gov

For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, the two major signaling arms involve G-protein activation and β-arrestin recruitment. nih.gov The design of biased agonists for the 5-HT1A receptor often leverages the structural features of established ligands, such as those in the azapirone class which includes this compound and buspirone (B1668070). The arylpiperazine moiety, a common feature in many 5-HT1A ligands, is considered a "privileged scaffold" due to its robust interaction with the receptor. researchgate.net

Research into the structure-activity relationships of 5-HT1A agonists has paved the way for creating biased ligands. For instance, modifications to the chemical structure of a parent compound can influence its preference for either G-protein-mediated signaling (often associated with the primary therapeutic effects) or the β-arrestin pathway (which can be involved in receptor desensitization and internalization, but also in distinct signaling of its own). nih.govaau.dk

A notable example in the field is the development of compounds like F15599 (NLX-101), which exhibits a bias towards activating postsynaptic 5-HT1A receptors and specific signaling pathways (such as ERK1/2 phosphorylation) over others. researchgate.net This preferential activation is thought to contribute to a more rapid and robust therapeutic response. While not a direct derivative, the design principles of such molecules are informed by the pharmacophoric understanding gained from earlier generations of 5-HT1A agonists. The goal is to fine-tune the interaction with the receptor to elicit a precise biological response, thereby achieving a more targeted and effective treatment for complex neuropsychiatric disorders. nih.gov

Future research in this area will likely focus on a more detailed understanding of the molecular basis of biased agonism at the 5-HT1A receptor. nih.gov This includes elucidating how different ligand structures stabilize specific receptor conformations and how these, in turn, couple to different intracellular partners. This knowledge will be instrumental in the rational design of the next generation of 5-HT1A receptor modulators with highly tailored signaling profiles for improved therapeutic outcomes.

Novel Chemical Scaffolds Based on this compound's Pharmacophore

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of its steric and electronic features that are necessary for its biological activity. mdpi.com For this compound, key pharmacophoric features for its interaction with the 5-HT1A receptor include a hydrogen bond acceptor, a positive ionizable feature associated with the piperazine (B1678402) nitrogen, and a hydrophobic region. mdpi.comnih.gov A critical component of this compound's structure is the (+)-4-[N-(5-methoxy-chroman-3-yl)-N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione moiety. nih.gov This structure provides a unique combination of a flexible butyl chain and a rigid spirocyclic imide group.

The concept of "scaffold hopping" is a powerful strategy in medicinal chemistry where the core molecular framework (the scaffold) of a known active compound is replaced by a structurally different one, while maintaining the original pharmacophoric features. nih.gov This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Starting from the pharmacophore of this compound, medicinal chemists can design novel scaffolds. For example, the arylpiperazine portion, crucial for 5-HT1A receptor affinity, can be retained while the spirocyclic imide moiety is replaced with other novel, rigid or semi-rigid cyclic systems. mdpi.com The use of spirocycles, as seen in this compound, has become increasingly popular in drug discovery as they can provide a higher degree of three-dimensionality, which can lead to improved target specificity and better physicochemical properties. researchgate.net

Computational methods, such as pharmacophore-based virtual screening, are instrumental in this process. nih.gov A pharmacophore model derived from this compound can be used to search large chemical databases for structurally diverse molecules that match the required spatial arrangement of chemical features. frontiersin.orgmdpi.com The identified "hits" can then be synthesized and evaluated for their biological activity. This approach is not limited to simple replacements; for instance, the 1,3,4-oxadiazole (B1194373) ring is another privileged scaffold that has been incorporated into new potential 5-HT1A receptor ligands. researchgate.netmdpi.com

The synthesis of dual-target ligands, for example, those acting on both 5-HT1A and 5-HT7 receptors, has also been explored by combining pharmacophoric elements from different known ligands. digitellinc.com By understanding the structure-activity relationships within the azapirone class, researchers can design new molecules with tailored polypharmacology. The exploration of novel scaffolds based on the this compound pharmacophore holds significant promise for the discovery of next-generation central nervous system therapeutics with unique and potentially superior pharmacological profiles.

Table of Mentioned Compounds

Compound Name Class/Scaffold Receptor Target(s)
This compound Azapirone / Spirocyclic 5-HT1A
Buspirone Azapirone 5-HT1A, Dopamine D2
F15599 (NLX-101) Arylpiperazine 5-HT1A (Biased Agonist)
F13714 --- 5-HT1A (Biased Agonist)
S15535 --- 5-HT1A (Biased Agonist)
Aripiprazole --- Dopamine, Serotonin
Clozapine --- Dopamine, Serotonin
Lurasidone --- Dopamine, Serotonin
SYA16263 Pyridyl-piperazine 5-HT1A, 5-HT7
SYA0340 Piperazinyl-benzisothiazole 5-HT1A, 5-HT7

Conclusion and Scholarly Outlook

Summary of Key Preclinical and Mechanistic Insights into Alnespirone (B145028)

This compound is a chemical compound recognized in neuropharmacological research as a selective 5-HT1A receptor agonist. nih.govnih.gov Structurally, it is a methoxy-chroman derivative, distinguishing it from some other members of the broader azapirone class. nih.govnih.govcsic.es Its primary mechanism of action is centered on its high affinity for serotonin (B10506) 5-HT1A receptors, where it functions as an agonist. csic.espatsnap.com This interaction is believed to underpin its observed effects in preclinical models of anxiety and depression. csic.eselectronicsandbooks.com

Preclinical investigations have provided significant insights into this compound's potential therapeutic profile. In animal models of depression, such as the learned helplessness test in rats, this compound demonstrated antidepressant-like effects by protecting against deficits in escape performance. nih.gov Similarly, in the chronic mild stress (CMS) model, chronic treatment with this compound reversed the stress-induced reduction in sucrose (B13894) consumption, an effect comparable to the established antidepressant imipramine. nih.govelectronicsandbooks.com These findings suggest that agonism at 5-HT1A receptors may produce antidepressant actions. nih.govelectronicsandbooks.com

Mechanistically, this compound's agonism at 5-HT1A autoreceptors on serotonergic neurons leads to a reduction in the synthesis and release of serotonin (5-HT). csic.es In vivo microdialysis studies in rats have shown that this compound dose-dependently reduces extracellular 5-HT levels in multiple brain regions, including the dorsal raphe nucleus (DRN), median raphe nucleus (MRN), frontal cortex, and striatum. csic.esnih.gov The reduction in 5-HT release is particularly pronounced in forebrain areas innervated by the DRN. nih.gov Unlike some azapirones, this compound is not metabolized to 1-(2-pyrimidinyl)-piperazine, a compound known to antagonize α2-adrenoceptors, indicating it does not directly interact with catecholaminergic systems through this pathway. csic.es While this compound does not appear to directly influence the spontaneous firing rate of dopamine (B1211576) neurons, at high concentrations it can indirectly increase dopamine turnover, an effect that is preventable by a 5-HT1A receptor antagonist, highlighting a role for this receptor in serotonin-dopamine interactions. nih.gov

Interactive Table: Summary of Key Preclinical Research Findings for this compound

Preclinical Model/Study Type Key Findings Implication References
Learned Helplessness Test (Rat) Protected against escape performance deficits caused by uncontrollable stress. Suggests antidepressant-like properties. nih.gov
Chronic Mild Stress (CMS) (Rat) Reversed stress-induced anhedonia (reduced sucrose consumption), with efficacy comparable to imipramine. Supports antidepressant-like activity through 5-HT1A receptor agonism. nih.govelectronicsandbooks.com
In Vivo Microdialysis (Rat) Dose-dependently reduced extracellular 5-HT in various brain regions, especially the striatum and frontal cortex. Demonstrates functional agonism at 5-HT1A autoreceptors, leading to reduced serotonin release. csic.esnih.gov
Electrophysiology & Neurochemistry (Rat) Did not alter the firing rate of dopamine neurons but increased dopamine turnover at high doses via 5-HT1A receptor stimulation. Indicates no direct action on dopamine systems, but reveals indirect serotonergic modulation of dopamine. nih.gov

Integration of this compound Research within Broader Neuropharmacology

Neuropharmacology is the scientific discipline focused on how drugs affect the nervous system, with the goal of developing new therapies for psychiatric and neurological disorders. ox.ac.ukmhmedical.com Research into this compound is situated firmly within this context, specifically in the area of serotonergic modulation for mood and anxiety disorders. This compound belongs to the azapirone class of compounds, which are primarily known as 5-HT1A receptor partial agonists and have been developed as anxiolytics and antidepressants. oup.comnih.govnih.gov This class includes well-known drugs such as buspirone (B1668070), gepirone, and ipsapirone (B1662301). electronicsandbooks.comoup.com

The study of this compound contributes to the broader understanding of the 5-HT1A receptor's role in mental health. patsnap.com The therapeutic hypothesis for azapirones is that their partial agonism at 5-HT1A receptors helps to rebalance (B12800153) a dysregulated serotonin system, which is often implicated in anxiety and depression. patsnap.comnih.gov this compound, as a selective agonist, serves as a valuable research tool to probe the specific outcomes of 5-HT1A receptor activation. nih.govnih.gov Its distinct profile—a chroman derivative that lacks certain metabolites common to other azapirones—allows for a more precise investigation of the effects mediated purely by 5-HT1A agonism, without the confounding interactions with other systems like catecholaminergic neurons. csic.es

The investigation into this compound and its relatives informs a key goal in neuropharmacology: developing treatments with improved specificity and fewer off-target effects. mhmedical.com By comparing the regional brain effects of this compound to other 5-HT1A agonists like 8-OH-DPAT, researchers can dissect the complex regulatory mechanisms controlling serotonin release, contributing to a more nuanced model of brain circuitry. nih.gov This line of inquiry is essential for designing future medications that can target specific neural pathways involved in psychopathology.

Remaining Research Questions and Challenges in this compound Studies

Despite the insights gained from preclinical research, several questions and challenges regarding this compound remain. A primary challenge is the translation of promising preclinical results into clinical efficacy. While this compound showed antidepressant-like effects in animal models, the broader azapirone class has had a history of mixed results in clinical trials for major depressive disorder and panic disorder. nih.govnih.govnih.govnih.gov Establishing robust, long-term efficacy for chronic conditions like generalized anxiety disorder (GAD) remains a significant hurdle for this class of drugs. mcmaster.ca

Several mechanistic questions are also unresolved. The precise reasons for the regional differences in 5-HT reduction following this compound administration are not fully understood. nih.gov While it is clear that the drug has a more substantial impact on forebrain areas innervated by the dorsal raphe nucleus, the underlying factors—whether they relate to receptor density, downstream signaling efficiency, or influence from other neural inputs—require further investigation. csic.esnih.gov This points to a complex mechanism of control for 5-HT release by 5-HT1A receptors that is not yet fully elucidated. nih.gov

Furthermore, while this compound appears to have minimal direct impact on the dopamine system, the indirect increase in dopamine turnover at high doses warrants more detailed exploration. nih.gov Understanding the full scope of these 5-HT-dopamine interactions is crucial for predicting the complete pharmacological profile of the compound. The clinical relevance of the specific potency and efficacy of this compound as a 5-HT1A agonist compared to other partial agonists in its class also remains an open area for investigation.

Prospects for Future Academic and Translational Research on this compound and Related Compounds

The future of research on this compound and related 5-HT1A receptor modulators is likely to proceed along several key paths. In the academic sphere, this compound remains a valuable tool for dissecting the intricate functions of the serotonin system. Future studies could employ advanced techniques like optogenetics and high-resolution imaging to map the specific neural circuits modulated by this compound and determine how these changes correlate with behavioral outcomes. ox.ac.uk Such research could help clarify the complex relationship between 5-HT1A receptor activation, regional serotonin levels, and the ultimate anxiolytic or antidepressant effect. nih.gov

Translational research may focus on identifying specific patient populations who might benefit most from a highly selective 5-HT1A agonist like this compound. The field of pharmacogenetics, which aims to guide treatment choices based on an individual's genetic makeup, could be pivotal in this effort. mhmedical.com For instance, variations in the 5-HT1A receptor gene could influence treatment response to this compound or other azapirones.

There is also potential in exploring the use of these compounds as adjunctive therapies. oup.com While azapirones as monotherapy have shown mixed results, they could be effective when combined with other classes of antidepressants or antipsychotics, potentially enhancing efficacy or mitigating side effects. oup.com Research into buspirone has expanded to investigate its utility in a range of conditions beyond GAD, including depression and managing agitation, suggesting that future studies on this compound could also explore a wider therapeutic window. researchgate.net The continued development of novel azapirones and related compounds with tailored affinities and efficacies at 5-HT1A and other receptors represents a promising frontier in the ongoing effort to create more effective treatments for psychiatric disorders. mhmedical.com

Table of Mentioned Chemical Compounds

Compound Name Class/Type Primary Target/Action
This compound Azapirone / Chroman Derivative Selective 5-HT1A Receptor Agonist
Serotonin (5-HT) Neurotransmitter
Imipramine Tricyclic Antidepressant Adrenergic Uptake Inhibitor
8-OH-DPAT Aminotetralin 5-HT1A Receptor Agonist
WAY-100635 Piperazine (B1678402) Derivative Selective 5-HT1A Receptor Antagonist
1-(2-pyrimidinyl)-piperazine Metabolite α2-adrenoceptor antagonist
Dopamine Neurotransmitter
Buspirone Azapirone 5-HT1A Receptor Partial Agonist
Gepirone Azapirone 5-HT1A Receptor Partial Agonist
Ipsapirone Azapirone 5-HT1A Receptor Partial Agonist
Binospirone Azapirone 5-HT1A Receptor Partial Agonist
Enilospirone Azapirone 5-HT1A Receptor Partial Agonist
Eptapirone Azapirone 5-HT1A Receptor Partial Agonist
Revospirone Azapirone 5-HT1A Receptor Partial Agonist
Tandospirone Azapirone 5-HT1A Receptor Partial Agonist
Zalospirone Azapirone 5-HT1A Receptor Partial Agonist
Tiospirone Azapirone Antipsychotic properties

Q & A

Q. What experimental designs are commonly used to study Alnespirone’s effects on serotonin (5-HT) neurotransmission?

Methodological Answer: this compound’s impact on extracellular 5-HT is typically studied using in vivo microdialysis in rat models , combined with high-performance liquid chromatography (HPLC) for neurotransmitter quantification. Key steps include:

  • Implanting probes in brain regions like the dorsal raphe nucleus (DRN) or ventral hippocampus at specific angles to avoid anatomical interference .
  • Administering this compound subcutaneously at doses ranging from 0.1–3 mg/kg, followed by dialysate collection at timed intervals .
  • Validating results using selective 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor-mediated effects .
  • Statistical analysis via repeated-measures ANOVA to assess dose-dependent changes and regional variability .

Q. How do researchers ensure reproducibility in this compound studies?

Methodological Answer: Reproducibility requires:

  • Detailed documentation of drug sources (e.g., manufacturer, purity, batch numbers) and preparation methods (e.g., saline dissolution) .
  • Standardized protocols for animal handling, probe placement, and HPLC conditions (e.g., eluent composition: 0.15 M NaH2PO4, 27% methanol, pH 2.8) .
  • Reporting basal 5-HT levels for each brain region (e.g., median raphe nucleus: 2.1 ± 0.3 fmol/fraction) to enable cross-study comparisons .

Q. What metrics are critical for evaluating this compound’s efficacy in preclinical studies?

Methodological Answer: Key metrics include:

  • Peak reduction (%) of extracellular 5-HT relative to baseline, calculated from AUCs (area under the curve) .
  • ED50 values derived from sigmoidal dose-response curves (e.g., this compound’s ED50 in dorsal striatum: 0.45 mg/kg) .
  • Regional specificity (e.g., this compound reduces 5-HT by 60% in ventral hippocampus vs. 40% in prefrontal cortex) .

Q. How are conflicting findings about this compound’s regional selectivity addressed?

Methodological Answer: Contradictions arise from variations in:

  • Probe placement accuracy (e.g., 30° lateral angle for DRN vs. 138° for median raphe nuclei) affecting dialysate collection .
  • Dose thresholds : Higher doses (3 mg/kg) may saturate receptors, masking regional differences observed at lower doses .
  • Control for confounding factors like stress-induced 5-HT release during handling .

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

Methodological Answer:

  • Use two-way ANOVA with repeated measures to assess interactions between dose and brain region .
  • Apply post hoc tests (e.g., Tukey’s HSD) to compare individual dose effects.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. Why does this compound exhibit prolonged 5-HT suppression compared to 8-OH-DPAT, despite similar receptor affinity?

Methodological Answer: Differences stem from:

  • Pharmacokinetic profiles : this compound’s longer half-life extends receptor occupancy, while 8-OH-DPAT undergoes rapid metabolism .
  • Intrinsic activity variations : At high doses (>1 mg/kg), 8-OH-DPAT shows greater efficacy in DRN, suggesting divergent signaling pathways (e.g., Gi/o vs. β-arrestin recruitment) .
  • Off-target effects : 8-OH-DPAT’s lower 5-HT7 receptor affinity may reduce compensatory mechanisms in forebrain regions .

Q. How can researchers reconcile contradictory findings on this compound’s role in anxiety models?

Methodological Answer: Contradictions may arise from:

  • Behavioral paradigm differences : Elevated plus maze vs. social interaction tests measure distinct anxiety facets .
  • Temporal dynamics : Acute vs. chronic dosing alters 5-HT1A autoreceptor desensitization .
  • Data triangulation : Combine microdialysis (neurochemical), electrophysiology (neuronal firing), and behavioral data to resolve mechanistic ambiguities .

Q. What strategies optimize translational validity of this compound studies to human disorders?

Methodological Answer:

  • Use transgenic rodent models (e.g., 5-HT1A knockout) to isolate receptor-specific effects .
  • Incorporate biomarker validation (e.g., PET imaging of 5-HT1A occupancy in primates) .
  • Apply computational modeling to extrapolate rodent dose-response data to human等效 doses .

Q. How do regional differences in 5-HT1A receptor density influence this compound’s efficacy?

Methodological Answer:

  • Map receptor density via autoradiography or in situ hybridization in target regions (e.g., DRN vs. hippocampus) .
  • Correlate density metrics with functional outcomes (e.g., 5-HT reduction magnitude) using multivariate regression .
  • Account for receptor reserve effects, where high-density regions require lower agonist concentrations for maximal response .

Q. What advanced techniques can elucidate this compound’s molecular interactions beyond microdialysis?

Methodological Answer:

  • Electrophysiological recordings to assess presynaptic 5-HT1A autoreceptor inhibition of DRN neuronal firing .
  • Calcium imaging in transfected cell lines to quantify G-protein activation kinetics .
  • Cryo-EM structural studies to resolve this compound’s binding pose within the 5-HT1A receptor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alnespirone
Reactant of Route 2
Reactant of Route 2
Alnespirone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.